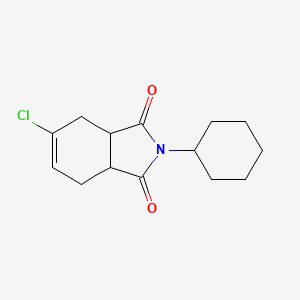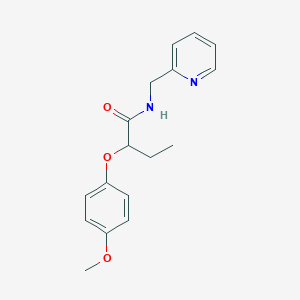
5-chloro-2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, commonly known as CHIR-99021, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. CHIR-99021 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
Wirkmechanismus
CHIR-99021 is a potent and selective inhibitor of 5-chloro-2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, an enzyme that regulates various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. This compound is involved in the Wnt/β-catenin signaling pathway, which plays a crucial role in stem cell self-renewal and differentiation, cancer development, and neurodegenerative diseases. By inhibiting this compound, CHIR-99021 promotes the activation of the Wnt/β-catenin signaling pathway, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have various biochemical and physiological effects, including the promotion of stem cell self-renewal and pluripotency, inhibition of cancer cell growth and sensitization to chemotherapy, promotion of neuron survival and differentiation, and improvement of cognitive function. CHIR-99021 has also been shown to regulate glycogen metabolism, gene expression, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHIR-99021 is its potency and selectivity as a 5-chloro-2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione inhibitor. This makes it a valuable tool for studying the Wnt/β-catenin signaling pathway and its role in various cellular processes. However, CHIR-99021 has some limitations as well. It is a relatively expensive compound, and its synthesis method is complex and time-consuming. In addition, CHIR-99021 has been shown to have some off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on CHIR-99021. One direction is to study its potential applications in tissue engineering and regenerative medicine. CHIR-99021 has been shown to promote the self-renewal and pluripotency of stem cells, which may have implications for the development of novel therapies for various diseases. Another direction is to study its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. CHIR-99021 has been shown to promote neuron survival and differentiation, which may have implications for the development of novel therapies for these diseases. Finally, further studies are needed to elucidate the off-target effects of CHIR-99021 and its potential implications for experimental results.
Synthesemethoden
The synthesis of CHIR-99021 involves a multi-step process that starts with the reaction of 2,6-dimethylbenzonitrile with ethyl 2-bromoacetate to form ethyl 2-(2,6-dimethylphenyl)acetate. This compound is then reacted with cyclohexylmagnesium bromide to form ethyl 2-(2,6-dimethylphenyl)-2-cyclohexylacetate. The final step involves the reaction of ethyl 2-(2,6-dimethylphenyl)-2-cyclohexylacetate with phthalimide and potassium carbonate to form CHIR-99021.
Wissenschaftliche Forschungsanwendungen
CHIR-99021 has been extensively studied for its potential applications in various fields, including stem cell research, cancer research, and neurodegenerative disease research. In stem cell research, CHIR-99021 has been shown to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. In cancer research, CHIR-99021 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In neurodegenerative disease research, CHIR-99021 has been shown to promote the survival and differentiation of neurons and improve cognitive function.
Eigenschaften
IUPAC Name |
5-chloro-2-cyclohexyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h6,10-12H,1-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJNIUBIMNOBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3CC=C(CC3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-2-chloro-1-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5033815.png)
![N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5033823.png)
![1-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5033838.png)
![methyl [8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetate](/img/structure/B5033843.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5033845.png)
![5-(3,4-dichlorophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5033851.png)

![N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5033865.png)

![9-methyl-10-{[methyl(octadecyl)amino]methyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5033883.png)
![({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5033888.png)
![5-[(2-chloroethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5033899.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5033907.png)
![4-methyl-4-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)benzyl]-2-pentanamine](/img/structure/B5033924.png)
